molecular formula C15H15NO2 B2538089 4-((Methyl(phenyl)amino)methyl)benzoic acid CAS No. 102244-39-3

4-((Methyl(phenyl)amino)methyl)benzoic acid

Katalognummer: B2538089
CAS-Nummer: 102244-39-3
Molekulargewicht: 241.29
InChI-Schlüssel: FIDFJVMZSRHHJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Methyl(phenyl)amino)methyl)benzoic acid is a substituted benzoic acid derivative featuring a methyl(phenyl)amino methyl group at the para position of the aromatic ring. Such modifications are often employed to optimize bioavailability, solubility, and target-binding affinity in drug design .

Eigenschaften

IUPAC Name

4-[(N-methylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDFJVMZSRHHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methyl(phenyl)amino)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminomethylbenzoic acid with methyl phenyl ketone under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of 4-((Methyl(phenyl)amino)methyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Methyl(phenyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.

Wirkmechanismus

The mechanism of action of 4-((Methyl(phenyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-((Methyl(phenyl)amino)methyl)benzoic acid with analogous benzoic acid derivatives, highlighting key structural and functional differences:

Compound Name Substituents Melting Point (°C) Key Functional Groups Biological Activity/Application Reference ID
4-((Methyl(phenyl)amino)methyl)benzoic acid -NH-CH2-C6H5 (methylphenylamino methyl) at C4 Not reported Carboxylic acid, tertiary amine Potential kinase/HDAC inhibition*
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide -SO2NH-C6H4-NHAc, -OCH3 at C4, hydrazide at C1 205–206 Sulfonamide, hydrazide Antitubercular
Ethyl 4-(((methylphenylamino)methylene)amino)benzoate Ethyl ester, Schiff base linkage at C4 Not reported Ester, imine Intermediate in organic synthesis
4-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid Triazine ring with cyanophenoxy and methoxyphenoxy groups at C4 Not resolved Triazine, carboxylic acid Antimicrobial/antifungal potential
3-Methoxy-4-(phenylmethoxy)benzoic acid -OCH3 at C3, -OCH2C6H5 at C4 Not reported Benzyl ether, methoxy Intermediate in polymer chemistry

Key Observations :

  • Biological Activity : Sulfonamide derivatives (e.g., ) exhibit antitubercular activity due to sulfonamide’s role in disrupting folate synthesis . In contrast, triazine-linked analogs () may target microbial enzymes via hydrogen bonding .
  • Synthetic Flexibility : Ethyl ester derivatives () are often intermediates for prodrugs, enabling improved membrane permeability compared to free carboxylic acids .
Pharmacological and Functional Comparisons
  • Antimicrobial Activity: Benzoic acid derivatives with sulfonamide or triazine groups () show broad-spectrum antimicrobial effects, whereas methyl(phenyl)amino-substituted analogs are less documented but may target eukaryotic enzymes (e.g., histone deacetylases or kinases) due to their amine functionality .
  • Antitumor Potential: Compounds like 2-acetylaminobenzoic acid methyl ester () demonstrate cytotoxicity against gastric and lung cancer cells, suggesting that the methyl(phenyl)amino group in the target compound could enhance DNA intercalation or protein binding .
Metabolic and Toxicological Considerations
  • Ester vs. Acid Forms : Ethyl esters () are typically metabolized to active carboxylic acids in vivo, whereas the free acid form of the target compound may exhibit faster renal clearance .
  • Toxicity: Sulfonamide derivatives () carry risks of hypersensitivity reactions, while methyl(phenyl)amino groups (as in the target compound) might mitigate such issues but require evaluation for hepatic metabolism .

Biologische Aktivität

4-((Methyl(phenyl)amino)methyl)benzoic acid, also known as 4-aminobenzyl phenylmethanol , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((Methyl(phenyl)amino)methyl)benzoic acid can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}NO2_2
  • CAS Number : 102244-39-3

This compound features a benzoic acid moiety with a methyl(phenyl)amino group, contributing to its biological properties.

The biological activity of 4-((Methyl(phenyl)amino)methyl)benzoic acid primarily relates to its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The compound has shown promising results in inhibiting specific kinases involved in tumor growth and proliferation.

Key Mechanisms:

  • Kinase Inhibition : The compound targets several protein kinases, leading to the inhibition of phosphorylation processes critical for cell cycle progression.
  • Apoptosis Induction : By disrupting signaling pathways, it promotes programmed cell death in cancer cells.

Biological Activity

Recent studies have highlighted the biological activities of 4-((Methyl(phenyl)amino)methyl)benzoic acid, particularly its anticancer properties.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)3.8
HeLa (Cervical Cancer)4.5

These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types.

In Vivo Studies

In vivo studies further support the anticancer potential of this compound. Animal models treated with 4-((Methyl(phenyl)amino)methyl)benzoic acid showed reduced tumor growth rates compared to control groups.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Case Study on Lung Cancer : In A549 xenograft models, administration of the compound led to a marked reduction in tumor size and improved survival rates, suggesting its potential as a therapeutic agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-((Methyl(phenyl)amino)methyl)benzoic acid indicates favorable absorption and distribution characteristics. Toxicological assessments have shown low toxicity levels at therapeutic doses, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-((Methyl(phenyl)amino)methyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is often employed:

Mannich Reaction : React 4-aminobenzoic acid with formaldehyde and methylaniline under acidic conditions (e.g., HCl in ethanol) to form the methyl(phenyl)aminomethyl intermediate .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

  • Optimization : Monitor reaction progress via TLC. Adjust stoichiometric ratios (e.g., 1:1.2:1.1 for amine:formaldehyde:acid) to minimize side products. Temperature control (60–80°C) improves yield .

Q. How can the structure of 4-((Methyl(phenyl)amino)methyl)benzoic acid be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include the methylene bridge (δ ~4.5 ppm, singlet) and aromatic protons (δ 6.5–7.8 ppm). The carboxylic acid proton appears as a broad peak at δ ~12 ppm .
  • X-ray Crystallography : Grow single crystals via slow evaporation from ethanol. Refine using SHELXL (space group P2₁/c, monoclinic system) to resolve bond angles and confirm stereochemistry .

Q. What are the critical physicochemical properties of this compound, and how are they determined?

  • Key Properties :

  • Melting Point : >250°C (determined via differential scanning calorimetry).
  • Solubility : Sparingly soluble in water, highly soluble in DMSO and DMF (tested via shake-flask method).
  • pKa : ~4.2 (carboxylic acid group, measured via potentiometric titration) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methyl(phenyl)aminomethyl group in catalytic applications?

  • Mechanistic Insights :

  • Steric Hindrance : The bulky phenyl group reduces nucleophilicity at the methylene bridge, limiting participation in SN2 reactions.
  • Electronic Effects : The electron-donating methyl group enhances resonance stabilization, favoring electrophilic aromatic substitution at the para position of the benzoic acid core.
  • Experimental Validation : DFT calculations (B3LYP/6-31G*) combined with kinetic studies (e.g., Hammett plots) quantify substituent effects .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

  • Common Issues :

  • Disorder in the Methyl(phenyl)amino Group : Resolve using PART instructions in SHELXL to model alternate conformations .
  • Hydrogen Bonding Ambiguity : Assign via Hirshfeld surface analysis (CrystalExplorer) to identify O–H···N interactions between the carboxylic acid and amine groups .
    • Validation Tools : Check R-factor convergence (target < 0.05) and validate with CCDC deposition (e.g., CCDC 240753) .

Q. How can computational methods predict the metabolic pathways and toxicity of this compound?

  • ADME/Tox Workflow :

Metabolism Prediction : Use SwissADME to identify Phase I oxidation sites (e.g., methyl group hydroxylation).

Toxicity Profiling : Run ProTox-II to assess hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity (Ames test predictions).

  • Experimental Cross-Validation : Compare with in vitro microsomal assays (rat liver S9 fractions) to confirm metabolite formation .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

  • Root Causes :

  • Impurity in Starting Materials : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify 4-aminobenzoic acid purity (>98%) before synthesis .
  • Atmospheric Moisture Sensitivity : Conduct reactions under nitrogen atmosphere to prevent hydrolysis of intermediates.
    • Yield Optimization : Design a factorial experiment (e.g., Taguchi method) to test variables: temperature, solvent polarity, and catalyst loading .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationColumn chromatography, TLC monitoring
Structural ConfirmationX-ray crystallography (SHELXL), ¹³C NMR
Reactivity AnalysisDFT calculations, Hammett kinetics
Toxicity ScreeningSwissADME, ProTox-II, in vitro microsomal assays

Contradictions and Resolutions

  • Discrepancy in Melting Points : Early studies report >250°C, while others cite 230–240°C. Resolution : Verify purity via elemental analysis (C, H, N ±0.3%) and DSC to rule out polymorphic forms .
  • Divergent Biological Activity : Some studies report enzyme inhibition, others none. Resolution : Re-test under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., known inhibitors) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.